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Compound of Interest

Compound Name: 8-Methylquinolin-2-amine

Cat. No.: B1336413

A comprehensive literature search reveals a notable scarcity of dedicated theoretical studies on
8-Methylquinolin-2-amine. While extensive research exists for the broader quinoline family,
particularly 8-hydroxyquinoline and other derivatives, this specific compound remains largely
unexplored from a computational chemistry perspective.

This technical guide addresses this gap by providing a paradigmatic framework for the
theoretical analysis of 8-Methylquinolin-2-amine. By synthesizing established computational
protocols and data from closely related quinoline analogues, this document serves as a
comprehensive roadmap for researchers, scientists, and drug development professionals
interested in investigating this molecule. The methodologies, data structures, and analyses
presented herein are based on proven theoretical studies of similar compounds and are
intended to guide future research efforts.

Molecular Structure and Synthesis Overview

8-Methylquinolin-2-amine is a heterocyclic aromatic compound featuring a quinoline core,
which is a fusion of a benzene ring and a pyridine ring. An amino group (-NHz) is substituted at
the C2 position, and a methyl group (-CHs) is at the C8 position. This structure is a promising
scaffold for medicinal chemistry due to the diverse biological activities associated with
aminoquinolines.[1][2]

While a specific, optimized synthesis protocol for 8-Methylquinolin-2-amine is not detailed in
the available literature, general methods for quinoline synthesis, such as the Skraup or
Doebner-von Miller reactions, could be adapted. These typically involve the reaction of anilines
with a,-unsaturated carbonyl compounds.[3][4]
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Caption: Molecular structure of 8-Methylquinolin-2-amine.

Theoretical and Computational Protocols

The following section outlines the standard computational workflow for the theoretical analysis
of quinoline derivatives, based on methodologies reported in the literature.[5][6] This protocol is
designed to elucidate the structural, electronic, and spectroscopic properties of 8-
Methylquinolin-2-amine.

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of 8-Methylquinolin-2-amine. This
is typically performed using Density Functional Theory (DFT), a robust method for studying
electronic structures.[6]

o Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

e Basis Set: 6-311++G(d,p) is commonly employed to provide a good balance between
accuracy and computational cost.[7]

e Procedure: The geometry is optimized without any symmetry constraints. A subsequent
frequency calculation is performed at the same level of theory to confirm that the optimized
structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results
of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).

Electronic and Reactivity Analysis

Once the optimized geometry is obtained, a series of single-point energy calculations are
performed to determine key electronic properties.

¢ Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The
energy gap (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's
kinetic stability and chemical reactivity.[8]

e Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge
distribution and predict sites for electrophilic and nucleophilic attack.[7][9]
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« Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge
transfer, hyperconjugative interactions, and the delocalization of electron density within the
molecule, providing insights into its stability.[7][10][11]

Nonlinear Optical (NLO) Property Calculation

The NLO properties are determined by calculating the dipole moment (), linear polarizability
(a), and the first-order hyperpolarizability (o). These calculations are typically performed using
the same DFT method (B3LYP/6-311++G(d,p)) to evaluate the molecule's potential for use in
photonic and optoelectronic applications.[10][12]

Initial Structure of
8-Methylquinolin-2-amine

Geometry Optimization
(DFT/B3LYP/6-311++G(d,p))

Frequency Calculation Failure

Confirm Energy Minimum
(No Imaginary Frequencies)

Vibrational Spectra . : : .
(FT-IR, FT-Raman) HOMO-LUMO Analysis MEP Analysis NBO Analysis NLO Property Calculation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.dergi-fytronix.com/index.php/jmed/article/view/143
https://www.researchgate.net/publication/323973976_Spectroscopic_characterization_of_8-hydroxy-5-nitroquinoline_and_5-chloro-8-hydroxy_quinoline_and_investigation_of_its_reactive_properties_by_DFT_calculations_and_molecular_dynamics_simulations
http://dergi-fytronix.com/index.php/jmed/article/download/143/179
https://www.researchgate.net/publication/323973976_Spectroscopic_characterization_of_8-hydroxy-5-nitroquinoline_and_5-chloro-8-hydroxy_quinoline_and_investigation_of_its_reactive_properties_by_DFT_calculations_and_molecular_dynamics_simulations
https://www.mdpi.com/1420-3049/26/9/2760
https://www.benchchem.com/product/b1336413?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Standard workflow for DFT-based theoretical analysis.

Predicted Data and Analysis

The following tables summarize the expected quantitative data for 8-Methylquinolin-2-amine
based on published values for structurally similar quinoline derivatives.[5][10][13]

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) are fundamental for
understanding the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters

Expected Expected
Parameter Bond Type Parameter Angle Type
Length (A) Angle (°)
C2- N1-C2-
. C-N ~1.37 . N-C-N ~118
N(amine) N(amine)
C9-C8-
C8-C(methyl) C-C ~1.51 c-c-C ~121
C(methyl)
N1-C2 C-N ~1.33 C3-C2-N1 C-C-N ~123
C7-C8 C-C (Aro) ~1.41 C6-C7-C8 C-C-C ~120
C2-C3 C-C (Aro0) ~1.42 C2-N1-C10 C-N-C ~117

Note: These values are illustrative and derived from analogues like 2-methyl-8-quinolinol.
Actual values require specific DFT calculations.[5]

Vibrational Analysis

Vibrational analysis helps in the interpretation of experimental FT-IR and FT-Raman spectra.
Key vibrational modes for the functional groups are predicted below.

Table 2: Predicted Major Vibrational Frequencies (cm—1)
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Wavenumber Range Assignment Vibrational Mode

) o S N-H (amine) Symme-tric & Asymmetric
Stretching

3000 - 3100 C-H (aromatic) Stretching

2900 - 3000 C-H (methyl) Stretching

1590 - 1650 C=N, C=C Ring Stretching

1550 - 1620 N-H (amine) Scissoring (Bending)

1250 - 1350 C-N Stretching

Note: Values are typical ranges for the assigned functional groups.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity, stability, and potential for
charge transfer.
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Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.

Table 3: Predicted Electronic Properties
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Parameter Symbol Definition Expected Value
Energy of the

HOMO Energy EHOMO highest occupied ~-5.51t0 -6.0 eV
molecular orbital
Energy of the lowest

LUMO Energy ELUMO unoccupied molecular ~-1.0to-1.5eV
orbital

Energy Gap AE ELUMO - EHOMO ~4.0to4.5eV
(ELUMO - EHOMO) /

Hardness n ) ~2.0t0 2.25eV

o -(EHOMO + ELUMO)
Electronegativity X /5 ~3.25t03.75 eV
Electrophilicity w X2/ (2n) ~2.3t03.2eV

Note: A larger energy gap (AE) generally implies higher kinetic stability and lower chemical

reactivity.[8]

Nonlinear Optical (NLO) Properties

NLO properties are crucial for applications in optical technologies. The first hyperpolarizability

(Bo) is a key indicator of NLO activity.

Table 4: Predicted Nonlinear Optical Properties

Predicted Value

Parameter Symbol Expected Units
Range

Dipole Moment ¥ Debye 20-35
Mean Polarizability <o> a.u. 120 - 150
First

o Bo a.u. 500 - 1500
Hyperpolarizability
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Note: The predicted non-zero PBo value suggests that 8-Methylquinolin-2-amine likely
possesses NLO properties worthy of investigation.[10]

Potential Applications in Drug Development

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of
biological activities.[2][14][15]

o Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is well-known for its
ability to chelate metal ions, which is a mechanism often linked to potent antimicrobial and
antifungal effects.[16][17] The presence of the 2-amino group in the target molecule could
modulate this activity.

» Anticancer Potential: Numerous aminoquinoline derivatives have been investigated as
anticancer agents.[18][19] Theoretical studies can aid in designing molecules with improved
selectivity for cancer cells by analyzing their interactions with biological targets, such as
specific enzymes or DNA.[20]

¢ Neurodegenerative Diseases: Some quinoline compounds have been explored for the
treatment of neurodegenerative disorders like Alzheimer's disease, often related to their
metal-chelating properties.[2]

Further theoretical studies, particularly molecular docking simulations with relevant protein
targets, would be essential to explore these potential therapeutic applications for 8-
Methylquinolin-2-amine.[10][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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